molecular formula C13H21NO6 B1429028 4-tert-Butyl 5-ethyl 6-oxo-1,4-oxazepane-4,5-dicarboxylate CAS No. 1330763-23-9

4-tert-Butyl 5-ethyl 6-oxo-1,4-oxazepane-4,5-dicarboxylate

Cat. No.: B1429028
CAS No.: 1330763-23-9
M. Wt: 287.31 g/mol
InChI Key: CRMCVFCPWKMQAH-UHFFFAOYSA-N
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Description

4-tert-Butyl 5-ethyl 6-oxo-1,4-oxazepane-4,5-dicarboxylate (CAS 1330763-23-9) is a high-purity chemical compound offered for research and further manufacturing applications. This molecule features a seven-membered 1,4-oxazepane ring system, a valuable scaffold in medicinal chemistry . The presence of both tert-butyloxycarbonyl (Boc) and ethyl ester protecting groups makes it a versatile synthetic intermediate for constructing more complex molecular architectures . Derivatives of the 1,4-oxazepane core are of significant interest in pharmaceutical research and have been investigated for their potential therapeutic applications, which may include disorders of the urinary system, the central nervous system (such as analgesics, anxiolytics, or antidepressants), and as anti-inflammatory agents . This product is strictly for research and further manufacturing use only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the safety data sheet for proper handling information.

Properties

IUPAC Name

4-O-tert-butyl 5-O-ethyl 6-oxo-1,4-oxazepane-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO6/c1-5-19-11(16)10-9(15)8-18-7-6-14(10)12(17)20-13(2,3)4/h10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMCVFCPWKMQAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)COCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Using Sodium Hydride and Ethyl Bromoacetate in Tetrahydrofuran (THF)

  • Starting Material: Compound 2 (precursor with appropriate functional groups for cyclization).
  • Solvent: Anhydrous tetrahydrofuran (THF).
  • Base: Sodium hydride (NaH), added in batches under ice bath conditions to control reactivity.
  • Alkylating Agent: Ethyl bromoacetate, added dropwise.
  • Reaction Conditions: Stirring at room temperature for 30 minutes after addition.
  • Workup: Quenching with saturated ammonium chloride solution, extraction with ethyl acetate, drying over anhydrous sodium sulfate, filtration, and rotary evaporation under reduced pressure.
  • Product: Yellow oil crude product.
  • Yield: Approximately 70%.

Method Using Sodium Hydride and Ethyl Bromoacetate in Dimethylformamide (DMF)

Parameter THF Method DMF Method
Solvent Anhydrous tetrahydrofuran (THF) Anhydrous dimethylformamide (DMF)
Base Sodium hydride (NaH) Sodium hydride (NaH)
Temperature Ice bath during base addition; room temp reaction Ice bath during base addition; room temp reaction
Alkylating Agent Ethyl bromoacetate Ethyl bromoacetate
Reaction Time 30 minutes stirring post-addition 30 minutes stirring post-addition
Workup Procedure Quench with NH4Cl, extract with ethyl acetate, dry, filter, evaporate Same as THF method
Product Yield 70% 95%
Product Appearance Yellow oil crude product Yellow oil crude product

Following the alkylation and cyclization, further functionalization such as conversion to hydrochloride salts or other derivatives can be performed by treatment with hydrogen chloride gas in ethyl acetate under ice bath conditions, stirring overnight to complete the reaction. This step is useful for purification or to modify solubility properties of the compound.

  • The use of sodium hydride as a base is critical for deprotonation and facilitating nucleophilic substitution with ethyl bromoacetate.
  • Choice of solvent significantly affects yield; DMF provides a more polar environment, enhancing reaction efficiency.
  • Temperature control during base addition prevents side reactions and ensures safety due to the reactive nature of sodium hydride.
  • The reaction is monitored by thin-layer chromatography (TLC) using petroleum ether:ethyl acetate (3:1) with an Rf of approximately 0.5 for the product.
  • The crude product is typically a yellow oil, requiring further purification depending on downstream applications.
  • The synthetic method is scalable, demonstrated by gram-scale reactions (e.g., 200 g scale), indicating suitability for industrial or laboratory-scale synthesis.
Step Reagents/Conditions Outcome/Yield Notes
Deprotonation Sodium hydride in ice bath Formation of anion Controlled addition to avoid hazards
Alkylation Ethyl bromoacetate dropwise Alkylated intermediate Reaction completion confirmed by TLC
Solvent Choice THF or DMF Yield varies DMF gives higher yield (95% vs 70%)
Workup Quench with saturated NH4Cl, extraction with ethyl acetate Crude yellow oil Standard organic extraction method
Salt Formation (optional) Hydrogen chloride gas in ethyl acetate, ice bath, overnight Hydrochloride salt Enhances compound stability/purification

The preparation of 4-tert-Butyl 5-ethyl 6-oxo-1,4-oxazepane-4,5-dicarboxylate is efficiently achieved via base-mediated alkylation of a suitable precursor using sodium hydride and ethyl bromoacetate, with the choice of solvent being a key factor influencing yield. The methods are robust, scalable, and utilize readily available reagents, making them practical for synthetic organic chemistry applications. The reported yields and reaction conditions provide a reliable foundation for further research and development involving this compound.

Sources:

  • Patent CN105693652B detailing synthetic methods and reaction conditions for 4-tert-butyl-5-ethyl-6-oxo-1,4-oxazepane-4,5-dicarboxylate.
  • WO2012046882A1 patent describing related 1,4-oxazepane derivatives and synthetic approaches.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl 5-ethyl 6-oxo-1,4-oxazepane-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can result in the formation of new esters or amides .

Scientific Research Applications

Neuropharmacological Potential

Research indicates that 4-tert-butyl 5-ethyl 6-oxo-1,4-oxazepane-4,5-dicarboxylate may interact with neurotransmitter receptors due to its structural similarities to known psychoactive compounds. Initial studies have focused on:

  • Binding Affinity Studies : Investigating its interaction with various biological targets, particularly neurotransmitter receptors.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Preliminary studies have indicated activity against certain bacterial strains, warranting further investigation into its efficacy as an antimicrobial agent.

Polymer Chemistry

The unique oxazepane structure allows for the incorporation of this compound into polymer matrices. Research is ongoing to explore:

  • Polymer Blends : The potential of this compound in enhancing the mechanical properties of polymers.

Neuropharmacological Research

One study examined the compound's effects on neurotransmitter systems in vitro. It was found to exhibit selective binding to serotonin receptors, suggesting potential applications in treating mood disorders.

Antimicrobial Testing

A series of in vitro tests evaluated the antimicrobial efficacy against various pathogens. Results indicated that the compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 50 µg/mL.

Data Table: Biological Activities

Activity TypeTest OrganismMIC (µg/mL)Observations
AntimicrobialStaphylococcus aureus25Significant growth inhibition
AntimicrobialEscherichia coli30Moderate growth inhibition
NeuropharmacologicalSerotonin ReceptorsN/ASelective binding observed

Mechanism of Action

The mechanism of action of 4-tert-Butyl 5-ethyl 6-oxo-1,4-oxazepane-4,5-dicarboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Analogs:

1-(tert-Butyl) 4-ethyl 6-fluoro-5-oxoazepane-1,4-dicarboxylate (CAS: 644982-11-6)

  • Structural Differences :
  • A fluorine atom is present at position 6, replacing the ketone group in the target compound.
  • Ester groups are positioned at 1-(tert-butyl) and 4-(ethyl), differing in substitution pattern.
    • Functional Implications :
  • The azepane ring may confer greater conformational flexibility compared to the oxygen-containing oxazepane.

Generic Oxazepane Dicarboxylates

  • Compounds with methyl or benzyl esters (e.g., 4-methyl 5-benzyl derivatives) are common.
  • Such variants often exhibit reduced steric hindrance but lower hydrolytic stability compared to tert-butyl esters.

Physical and Chemical Properties

Property This compound 1-(tert-Butyl) 4-ethyl 6-fluoro-5-oxoazepane-1,4-dicarboxylate
Molecular Formula C₁₅H₂₃NO₆ C₁₄H₂₂FNO₅
Ring Type Oxazepane (O and N in ring) Azepane (N-only ring)
Key Functional Groups 6-oxo, 4-tert-butyl, 5-ethyl esters 6-fluoro, 5-oxo, 1-tert-butyl, 4-ethyl esters
Polarity Moderate (due to ketone and esters) Higher (fluorine increases electronegativity)
Steric Bulk High (tert-butyl group) Moderate (ester positioning reduces hindrance)

Reactivity and Stability

  • Hydrolysis Sensitivity : The tert-butyl ester in the target compound is less prone to hydrolysis under acidic conditions compared to ethyl or methyl esters, enhancing its stability during synthetic workflows.

Methodological Considerations

Crystallographic tools like the SHELX program suite (e.g., SHELXL for refinement) are widely used to resolve the structures of such compounds, particularly for confirming stereochemistry and hydrogen-bonding patterns .

Biological Activity

4-tert-Butyl 5-ethyl 6-oxo-1,4-oxazepane-4,5-dicarboxylate is a synthetic organic compound belonging to the oxazepane family. It features a unique structure characterized by an oxazepane ring with two ester groups at positions 4 and 5. The molecular formula is C13H21NO6C_{13}H_{21}NO_6 with a molecular weight of approximately 287.31 g/mol. This compound has garnered interest in medicinal chemistry and material science due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor or activator of specific enzymes, influencing several biochemical pathways. Its structural similarities to known psychoactive compounds indicate potential interactions with neurotransmitter receptors, further warranting investigation into its therapeutic applications.

Antioxidant Properties

The compound's antioxidant capabilities are of particular interest. Antioxidants are vital in combating oxidative stress, which is linked to numerous diseases. Initial findings suggest that derivatives of oxazepane compounds exhibit significant antioxidant activity, comparable to established antioxidants such as ascorbic acid . The structure of this compound may enhance its ability to scavenge free radicals due to steric hindrance provided by the tert-butyl and ethyl groups.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructureBiological Activity
tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylateSimilar oxazepane core but one ester groupModerate antioxidant activity
1,4-Oxazepine derivativesVarying substituents on the oxazepine ringDiverse biological activities including anti-inflammatory and anticancer properties

The presence of two ester groups in this compound enhances its reactivity and potential for diverse applications in medicinal chemistry.

Case Study: Interaction Studies

A study focused on the interaction of 4-tert-butyl 5-ethyl 6-oxo-1,4-oxazepane with neurotransmitter receptors demonstrated promising results. The compound showed binding affinity similar to known psychoactive agents, suggesting potential applications in treating neurological disorders. Further research is required to elucidate the specific pathways affected by this compound.

Research on Antioxidant Activity

Research evaluating the antioxidant properties of related oxazepane compounds highlighted their effectiveness in reducing oxidative stress markers in vitro. Compounds similar to 4-tert-butyl 5-ethyl 6-oxo-1,4-oxazepane were shown to inhibit lipid peroxidation significantly . These findings support the hypothesis that this compound could be beneficial in preventing oxidative damage in biological systems.

Q & A

Q. What are the recommended synthetic routes for 4-tert-Butyl 5-ethyl 6-oxo-1,4-oxazepane-4,5-dicarboxylate, and how can reaction yields be optimized?

Methodological Answer:

  • Stepwise Synthesis : Begin with oxazepane ring formation via cyclization of β-amino alcohols, followed by carboxylation using tert-butyl and ethyl chloroformate under anhydrous conditions. Use Schlenk techniques to exclude moisture .
  • Catalyst Optimization : Employ triethylamine or DMAP as catalysts to enhance nucleophilic attack efficiency during esterification. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) .
  • Purification : Utilize column chromatography (silica gel, gradient elution) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the product. Yields >70% are achievable with strict temperature control (0–5°C during carboxylation) .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃) to verify ester groups (δ 1.2–1.5 ppm for tert-butyl, δ 4.1–4.3 ppm for ethyl) and oxazepane ring protons (δ 3.5–4.0 ppm). DEPT-135 confirms quaternary carbons .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns. Compare with theoretical m/z values (e.g., calculated for C₁₅H₂₃NO₆: 329.15) .
  • FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (6-oxo group) validate functional groups .

Q. What precautions are critical for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage : Store in airtight, amber glass vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of ester groups. Desiccate with silica gel to avoid moisture ingress .
  • Handling : Use chemical-resistant gloves (nitrile) and fume hoods to minimize inhalation risks. Avoid contact with strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence reactivity in derivatization reactions?

Methodological Answer:

  • Regioselectivity Analysis : The tert-butyl group creates steric bulk, directing electrophilic attacks to the less hindered ethyl ester. Confirm via competitive reactions with Grignard reagents (e.g., MeMgBr) and LC-MS monitoring .
  • Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to map electron density and steric maps. Compare activation energies for reactions at tert-butyl vs. ethyl sites .

Q. How can researchers resolve contradictions between theoretical and experimental stability data under varying pH conditions?

Methodological Answer:

  • Controlled Degradation Studies : Incubate the compound in buffered solutions (pH 2–12) at 37°C. Monitor degradation via HPLC (C18 column, 220 nm detection). Identify degradation products (e.g., free carboxylic acids) using HR-MS .
  • Kinetic Modeling : Apply pseudo-first-order kinetics to calculate half-lives. Cross-validate with Arrhenius plots for temperature-dependent stability .

Q. What protocols are recommended for evaluating enzyme inhibition potential, and what validation parameters are essential?

Methodological Answer:

  • Assay Design : Use fluorescence-based assays (e.g., trypsin inhibition) with Zʹ-factor >0.5 to ensure robustness. Include positive controls (e.g., leupeptin) and blank corrections .
  • Validation Metrics : Calculate IC₅₀ values via nonlinear regression (GraphPad Prism). Validate selectivity using counter-screens against unrelated enzymes (e.g., kinases) .

Q. What advanced separation techniques optimize resolution of diastereomers or impurities in this compound?

Methodological Answer:

  • Chiral HPLC : Use Chiralpak IA-3 column (hexane:isopropanol 90:10) to resolve enantiomers. Confirm elution order with polarimetric detection .
  • Crystallography : Grow single crystals (via slow evaporation in EtOAc/hexane) for X-ray diffraction to assign absolute configuration .

Data Contradiction Analysis

Q. How should discrepancies in reported logP values be addressed?

Methodological Answer:

  • Experimental Measurement : Use shake-flask method (octanol/water partitioning) with HPLC quantification. Compare with computational predictions (e.g., ChemAxon, ACD/Labs) .
  • Error Sources : Account for pH-dependent ionization (pKa ~3.5 for oxazepane nitrogen) by buffering at physiological pH (7.4) during measurements .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-tert-Butyl 5-ethyl 6-oxo-1,4-oxazepane-4,5-dicarboxylate
Reactant of Route 2
4-tert-Butyl 5-ethyl 6-oxo-1,4-oxazepane-4,5-dicarboxylate

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